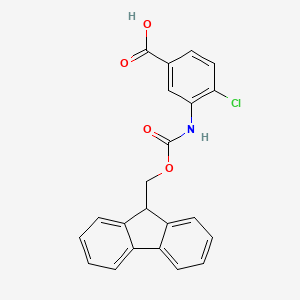

Fmoc-3-amino-4-chlorobenzoic acid

Description

Contextualization within Contemporary Organic Synthesis

In the field of organic synthesis, the construction of complex molecules with high precision is a primary goal. Fmoc-3-amino-4-chlorobenzoic acid serves as a specialized building block and a versatile small molecule scaffold. cymitquimica.com Its structure is pre-functionalized with key groups—a carboxylic acid, a protected amine, and a chlorine atom—which allows chemists to incorporate it into larger molecules through a series of controlled chemical reactions.

This compound and its analogues are particularly relevant in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. researchgate.net Peptides are essential biological molecules, but they often suffer from poor stability and bioavailability when used as drugs. By using building blocks like this compound, researchers can create peptide-like structures with improved drug-like properties. researchgate.net Furthermore, its rigid, substituted aromatic core makes it an ideal scaffold for combinatorial chemistry, a technique used to rapidly generate large libraries of related compounds for high-throughput screening in drug discovery. researchgate.net The synthesis of related diaminobenzoic acid (Dbz) derivatives for use in solid-phase peptide synthesis (SPPS) further highlights the utility of this class of compounds in creating C-terminally modified peptides. nih.gov

Significance of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Amino Acid and Peptide Chemistry

The Fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, serving as a temporary shield for the amino group of an amino acid. ontosight.ai This protection is crucial to prevent unwanted side reactions during the formation of peptide bonds, ensuring that the amino acids are linked in the correct sequence. youtube.com The development and integration of the base-labile Fmoc group is considered a major landmark in the history of chemical peptide synthesis. publish.csiro.au

The Fmoc group's utility stems from several key properties:

Base-Lability : It is readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This mild deprotection process is highly efficient and minimizes side reactions. americanpeptidesociety.org

Acid Stability : The Fmoc group is stable to acidic conditions, which allows for an "orthogonal" protection strategy. This means that other protecting groups on the amino acid side chains, which are often acid-labile (like the tert-butyloxycarbonyl, or Boc, group), can be retained while the Fmoc group is selectively removed.

Ease of Monitoring : The removal of the Fmoc group releases a byproduct called dibenzofulvene, which has a strong ultraviolet (UV) absorbance. youtube.comwikipedia.org This property allows chemists to monitor the reaction in real-time using UV spectroscopy, ensuring that the deprotection step is complete before proceeding to the next coupling reaction. youtube.comwikipedia.org

Practicality : Fmoc-protected amino acids are often crystalline, stable solids that are easy to handle and store. publish.csiro.au They are also generally soluble in the solvents commonly used for peptide synthesis. publish.csiro.au

The Fmoc strategy has become widespread in solid-phase peptide synthesis (SPPS), particularly for automated synthesis, due to its mild conditions and the ease of monitoring. americanpeptidesociety.org

| Feature | Fmoc Protecting Group | Boc Protecting Group |

| Cleavage Condition | Base-labile (e.g., 20% piperidine in DMF) wikipedia.orgamericanpeptidesociety.org | Acid-labile (e.g., trifluoroacetic acid, TFA) americanpeptidesociety.org |

| Chemical Nature | Removed under mild, non-hydrolytic basic conditions. publish.csiro.au | Requires strong, corrosive acids for removal. total-synthesis.com |

| Orthogonality | Orthogonal to acid-labile side-chain protecting groups. | Iterative use of acid can lead to premature cleavage of side-chain groups. total-synthesis.com |

| Reaction Monitoring | Deprotection can be monitored by UV spectroscopy of the dibenzofulvene byproduct. youtube.comwikipedia.org | Monitoring is less direct. |

| Compatibility | Favorable for synthesizing long, complex, or modified peptides due to mild conditions. americanpeptidesociety.orgtotal-synthesis.com | Harsher conditions can limit its use for sensitive peptide sequences. americanpeptidesociety.org |

Role of Substituted Benzoic Acids as Versatile Scaffolds and Building Blocks in Medicinal Chemistry

Substituted benzoic acids are a privileged class of compounds in medicinal chemistry, serving as foundational scaffolds for the development of new therapeutic agents. ontosight.ai The benzoic acid core provides a rigid framework that can be decorated with various functional groups to optimize interactions with biological targets. acs.org The carboxylic acid group itself is often a key feature, capable of forming strong hydrogen bonds with protein residues, such as arginine. acs.org

The specific substituents on the benzene (B151609) ring play a critical role in determining the molecule's pharmacological profile. The introduction of atoms like chlorine can significantly alter a compound's properties, including its efficacy, selectivity, and pharmacokinetic characteristics. ontosight.ainih.gov For example, the introduction of a chlorine or bromine atom to a benzoic acid-based VLA-4 antagonist led to improved pharmacokinetic properties. nih.gov

Research has demonstrated that benzoic acid derivatives exhibit a wide array of biological activities. ontosight.ai They have been investigated as anti-inflammatory, antimicrobial, and analgesic agents. ontosight.aiontosight.ai Their versatility makes them valuable starting points in drug discovery programs targeting a diverse range of diseases.

| Application/Target | Example of Substituted Benzoic Acid Derivative | Research Finding |

| Anti-inflammatory | Benzoic acid derivatives as VLA-4 antagonists | Introduction of chlorine or bromine improved pharmacokinetic properties, with one compound showing potent activity (IC50 of 0.51 nM) and oral efficacy in a rat model. nih.gov |

| Anticancer | 2,5-Substituted benzoic acids as dual Mcl-1/Bfl-1 inhibitors | A designed scaffold showed equipotent binding to Mcl-1 and Bfl-1, which are anti-apoptotic proteins, representing a potential cancer therapy strategy. acs.org |

| Anti-tuberculosis | Substituted 3-benzoic acid derivatives as MtDHFR inhibitors | A series of compounds were active against the M. tuberculosis dihydrofolate reductase enzyme, with IC50 values ranging from 7 to 40 μM. uef.fi |

| Metabolic Disorders | Benzoic acid derivatives as human β3 adrenergic receptor agonists | A series of derivatives were designed as potent and selective agonists with good oral bioavailability, potentially for treating metabolic disorders. acs.org |

| Antiviral | Heterocyclic substituted benzoic acids coupled to amino acid esters | Investigated as potential inhibitors of the interaction between the human CD81 receptor and the Hepatitis C virus E2 protein. openmedicinalchemistryjournal.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPYMVNYANTVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592155 | |

| Record name | 4-Chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332121-92-3 | |

| Record name | 4-Chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Advanced Peptide Chemistry and Peptidomimetic Design

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-3-amino-4-chlorobenzoic acid is a specialized building block utilized in Solid-Phase Peptide Synthesis (SPPS), a dominant methodology for the chemical synthesis of peptides. almacgroup.com The core principle of SPPS involves assembling a peptide chain sequentially while one end is anchored to an insoluble polymer support, or resin. almacgroup.comnih.gov This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each reaction step. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is central to one of the main SPPS strategies due to its convenient removal under mild basic conditions, which are compatible with many sensitive amino acid side chains. total-synthesis.comnih.gov

This compound serves as a non-natural, or unnatural, amino acid analogue in peptide synthesis. Its incorporation into a peptide sequence is a key strategy in the field of peptidomimetics, where the goal is to design molecules that mimic the structure and function of natural peptides but possess enhanced properties. The rigid aromatic ring of the chlorobenzoic acid core introduces conformational constraints into the peptide backbone, influencing its secondary structure and stability. The chlorine substituent can further modulate the electronic properties and steric bulk of the molecule, potentially enhancing binding affinity to biological targets or increasing resistance to proteolytic degradation by enzymes, a common limitation of natural peptides. nih.gov The use of such building blocks allows for the creation of novel peptide structures with tailored stability and bioactivity.

The formation of an amide bond between the carboxylic acid of this compound (or the incoming amino acid) and the free amine of the resin-bound peptide is the fundamental step in chain elongation. This reaction requires an activating agent, or coupling reagent, to convert the carboxylic acid into a more reactive species.

Several classes of coupling reagents are employed in Fmoc-SPPS, with phosphonium (B103445) and aminium/uronium salts being particularly popular due to their high efficiency and low rates of side reactions. chempep.combachem.com

Carbodiimides : Reagents like N,N'-Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. bachem.comlu.se To minimize racemization and improve efficiency, DIC is almost always used with a nucleophilic additive like Hydroxybenzotriazole (HOBt) or Oxyma Pure®. bachem.compeptide.com The resulting active ester is then attacked by the free amine. lu.se

Phosphonium Salts : Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective. chempep.combachem.com PyAOP is another powerful phosphonium reagent, particularly useful for sterically hindered couplings. peptide.com

Aminium/Uronium Salts : This class includes some of the most common reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). chempep.com HATU is generally considered more reactive than HBTU and can be advantageous for difficult couplings with less risk of racemization. peptide.com

The choice of reagent and additives depends on factors like the steric hindrance of the amino acids being coupled. For challenging couplings, more potent reagents like HATU may be required to ensure the reaction goes to completion. chempep.com

| Reagent Class | Examples | Mechanism/Notes |

|---|---|---|

| Carbodiimides | DIC | Forms a reactive O-acylisourea; used with additives like HOBt or Oxyma to suppress racemization. bachem.comlu.se |

| Phosphonium Salts | PyBOP®, PyAOP | Highly efficient reagents that form active esters; PyAOP is effective for sterically hindered couplings. chempep.compeptide.com |

| Aminium/Uronium Salts | HBTU, HATU | Extremely popular due to high reactivity and solubility of by-products. HATU is generally more reactive than HBTU. chempep.compeptide.com |

A key advantage of Fmoc-based SPPS is the ability to employ an orthogonal protection strategy. total-synthesis.com This principle involves using multiple classes of protecting groups in the same synthesis, where each class can be removed by a specific chemical mechanism without affecting the others. organic-chemistry.org

The Nα-Fmoc group is labile to bases, typically a solution of piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF). total-synthesis.comchempep.com This allows for its repeated removal at each step of peptide elongation. In contrast, the protecting groups used for the side chains of trifunctional amino acids (e.g., Lysine, Aspartic Acid, Serine) are typically acid-labile. iris-biotech.de This forms the basis of the most common orthogonal scheme in modern SPPS. iris-biotech.de

Common acid-labile side-chain protecting groups include:

tert-Butyl (tBu) : Used for the hydroxyl groups of Serine and Threonine and the carboxyl groups of Aspartic and Glutamic acids. iris-biotech.de

tert-Butoxycarbonyl (Boc) : Often used for the side-chain amino group of Lysine or the indole (B1671886) nitrogen of Tryptophan. total-synthesis.comiris-biotech.de

Trityl (Trt) : Used for the side chains of Cysteine, Histidine, Asparagine, and Glutamine. thermofisher.com

These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the final peptide from the resin using a strong acid like Trifluoroacetic Acid (TFA). total-synthesis.comiris-biotech.de This orthogonality ensures that side chains remain protected throughout the synthesis, preventing unwanted side reactions, until the final deprotection step. organic-chemistry.org

| Protecting Group | Abbreviation | Typical Application | Cleavage Condition |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Nα-amino group | Base (e.g., 20% Piperidine in DMF). total-synthesis.com |

| tert-Butoxycarbonyl | Boc | Side-chain amine (Lys), Imidazole (His) | Strong Acid (e.g., TFA). total-synthesis.comiris-biotech.de |

| tert-Butyl | tBu | Side-chain hydroxyl (Ser/Thr), carboxyl (Asp/Glu) | Strong Acid (e.g., 95% TFA). iris-biotech.de |

| Trityl | Trt | Side-chain sulfhydryl (Cys), amide (Asn/Gln) | Mild Acid (for some resins), Strong Acid (TFA). thermofisher.com |

The final stage of SPPS involves cleaving the completed peptide from the solid support and removing all side-chain protecting groups. In the context of the Fmoc/tBu strategy, this is typically a single-step process accomplished with a strong acid cocktail. thermofisher.com

The most common reagent is Trifluoroacetic Acid (TFA). thermofisher.compeptide.com However, TFA alone is insufficient, as the reactive cationic species generated upon the cleavage of side-chain protecting groups (e.g., the trityl cation or tert-butyl cation) can re-attach to sensitive residues like Tryptophan, Methionine, or Cysteine. thermofisher.com To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species.

The composition of the cleavage cocktail is chosen based on the amino acid content of the peptide. thermofisher.com

Water : Acts as a scavenger for trityl cations.

Triisopropylsilane (TIS) : A very effective scavenger for trityl and other carbocations. Reagent B is a common cocktail utilizing TIS. peptide.com

1,2-Ethanedithiol (EDT) : A thiol-based scavenger particularly important for protecting Cysteine residues.

Phenol : Helps to prevent the alkylation of Tyrosine residues. peptide.com

A widely used general-purpose cocktail is Reagent K, which is suitable for peptides containing most sensitive amino acids. peptide.com After stirring the peptide-resin with the cleavage cocktail for a few hours, the resin is filtered off, and the crude peptide is precipitated from the filtrate by adding cold diethyl ether or methyl t-butyl ether. thermofisher.compeptide.com

| Reagent Name | Composition | Primary Use |

|---|---|---|

| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | General purpose, especially for Trityl-protected residues. peptide.com |

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with sensitive residues like Cys, Met, Trp, and Tyr. peptide.com |

| TFA/Water/TIS (95:2.5:2.5) | TFA/Water/TIS (95:2.5:2.5) | A common and simple cocktail for many standard peptides. sigmaaldrich.com |

Safety-catch linkers represent an advanced strategy in SPPS that enhances synthetic flexibility. nih.govnih.gov A safety-catch linker is a moiety that connects the peptide to the resin and is stable under the conditions used for both Nα-amino group deprotection (e.g., piperidine for Fmoc) and side-chain deprotection (e.g., TFA for tBu groups). nih.govmdpi.com Its stability can be "switched off" by a discrete chemical activation step, making it labile to one of the previously benign conditions. nih.govnih.gov

Substituted benzoic acids are precursors for some of these linkers. For instance, diaminobenzoate (Dbz) derivatives, which are structurally related to 3-amino-4-chlorobenzoic acid, have been developed for this purpose. nih.govresearchgate.netnih.gov A one-step synthesis method has been reported for creating 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, which can be used to prepare pre-loaded diaminobenzoate resins. nih.govresearchgate.netnih.gov

Another prominent example is the Safety-Catch Acid-Labile (SCAL) linker, which is based on a 4,4'-dimethylsulfinylbenzhydryl (Msbh) moiety. iris-biotech.de The linker, in its sulfoxide (B87167) state, is stable to both piperidine and TFA. mdpi.com This allows for peptide synthesis using either Fmoc or Boc chemistry. iris-biotech.de At the end of the synthesis, the sulfoxide is reduced to a sulfide. nih.govmdpi.com This chemical modification activates the linker, making the now electron-rich benzyl-type system labile to acid (TFA), which releases the peptide from the resin. nih.goviris-biotech.de This approach provides greater control and allows for more complex synthetic routes, such as on-resin cyclization or fragment condensation. nih.gov

The success of an SPPS run depends critically on achieving high yields at every deprotection and coupling step. iris-biotech.de Therefore, methods to quantify the initial resin loading and monitor reaction completion are essential. almacgroup.comiris-biotech.de

Resin Loading Determination: The loading, or substitution, of the resin defines the number of reactive sites per gram and is a crucial parameter for calculating the required amounts of amino acids and reagents. almacgroup.com A widely used method for Fmoc-based synthesis is UV-Vis spectrophotometry. iris-biotech.deacs.orgacs.org

A known weight of the Fmoc-amino acid-loaded resin is taken.

The Fmoc group is cleaved using a known volume of a piperidine/DMF solution.

The piperidine reacts with the dibenzofulvene by-product of Fmoc cleavage to form a dibenzofulvene-piperidine adduct. total-synthesis.com

This adduct has a strong UV absorbance, typically measured around 301 nm. iris-biotech.de

By applying the Beer-Lambert law and knowing the extinction coefficient of the adduct, the concentration, and thus the initial resin loading (in mmol/g), can be accurately calculated. iris-biotech.deacs.org

Monitoring Reaction Completion: To avoid the formation of deletion sequences (where an amino acid is missing), it is important to ensure each coupling reaction goes to completion. acs.org Several qualitative tests are used:

Kaiser Test : This is a very sensitive colorimetric test for the presence of free primary amines. iris-biotech.de A few beads of the resin are sampled after a coupling reaction and treated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine. iris-biotech.de A blue or violet color indicates the presence of unreacted free amines, meaning the coupling is incomplete. A yellow or colorless result signifies a completed reaction. iris-biotech.de

Fmoc Release Monitoring : During the deprotection step, the release of the Fmoc group can be monitored in real-time using a UV detector in automated synthesizers, providing an indirect measure of the previous coupling efficiency. iris-biotech.de

Utilization in Solution-Phase Peptide Synthesis Approaches

While solid-phase peptide synthesis (SPPS) is the most common method for peptide assembly, solution-phase peptide synthesis (SPPS) remains a crucial technique, particularly for large-scale production and the synthesis of complex or modified peptides. This compound is amenable to solution-phase approaches. alfa-chemistry.comsigmaaldrich.com The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is stable under a variety of coupling conditions and can be selectively removed to allow for the stepwise elongation of a peptide chain in solution. cymitquimica.com

In a typical solution-phase coupling cycle, the carboxylic acid of an N-terminally protected amino acid (like this compound) is activated using a suitable coupling reagent. This activated species then reacts with the free amine of another amino acid or peptide fragment in an appropriate solvent. The product is then isolated and purified before the Fmoc group is removed to expose a new N-terminal amine for the next coupling step. The choice of coupling reagents and solvents is critical to ensure high yields and minimize side reactions.

Table 1: Reagents Commonly Used in Solution-Phase Peptide Synthesis

| Reagent Type | Examples | Purpose |

|---|---|---|

| Coupling Reagents | DCC (N,N'-dicyclohexylcarbodiimide), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), T3P® (Propanephosphonic acid anhydride) | Promotes amide bond formation |

| Activating Agents | HOBt (1-Hydroxybenzotriazole) | Suppresses side reactions and racemization |

| Bases | DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine) | Neutralizes acids and facilitates reactions |

| Solvents | DMF (Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone) | Dissolves reactants and facilitates the reaction |

The incorporation of the 3-amino-4-chlorobenzoic acid moiety via solution-phase synthesis can be strategically employed to introduce a rigid, aromatic scaffold into a peptide sequence, influencing its secondary structure.

Rational Design and Synthesis of Peptidomimetics Incorporating the 3-Amino-4-chlorobenzoic Acid Moiety

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and improved target affinity. The 3-amino-4-chlorobenzoic acid scaffold is an attractive component in the rational design of peptidomimetics. thieme-connect.com Its aromatic ring introduces conformational constraint, which can be crucial for locking the molecule into a bioactive conformation.

Development of Modified Peptides and Peptide Conjugates through Strategic Incorporation

The strategic incorporation of this compound into peptide sequences allows for the development of modified peptides and peptide conjugates with novel functionalities. google.com The unique structure of this non-natural amino acid can impart specific properties to the resulting peptide.

Modified Peptides: Introducing the 3-amino-4-chlorobenzoic acid moiety can alter a peptide's physicochemical properties, such as its hydrophobicity and conformational preferences. This can lead to peptides with enhanced stability, improved resistance to proteolysis, or altered binding characteristics. For example, its inclusion can serve as a turn-inducing element or a rigid spacer between different domains of a peptide. Research has demonstrated the successful incorporation of synthetic non-natural amino acids into peptides to create analogues with new properties. researchgate.net

Peptide Conjugates: The 3-amino-4-chlorobenzoic acid unit can also serve as a versatile linker for creating peptide conjugates. The aromatic ring provides a stable attachment point for other molecules, such as fluorescent dyes, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains. The synthesis of such conjugates often involves the initial incorporation of the Fmoc-protected amino acid into the peptide chain, followed by deprotection and subsequent reaction of the amino group or the carboxylic acid with the molecule to be conjugated. This approach is utilized in creating targeted drug delivery systems or diagnostic probes. The development of C-terminally functionalized peptides using diaminobenzoic acid derivatives highlights a strategy for creating peptide conjugates. nih.govacs.org

Table 2: Examples of Strategic Incorporation and Resulting Modifications

| Incorporation Strategy | Resulting Modification | Potential Application |

|---|---|---|

| Internal substitution for a natural amino acid | Altered peptide conformation and stability | Development of enzyme-resistant therapeutic peptides |

| C-terminal or N-terminal addition | Introduction of a rigid, aromatic handle | Linker for drug conjugation, diagnostic labels |

Compound Index

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 3-Amino-4-chlorobenzoic acid | - |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| N,N'-dicyclohexylcarbodiimide | DCC |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| Propanephosphonic acid anhydride | T3P® |

| 1-Hydroxybenzotriazole (B26582) | HOBt |

| N,N-Diisopropylethylamine | DIPEA |

| N-Methylmorpholine | NMM |

| Dimethylformamide | DMF |

| Dichloromethane (B109758) | DCM |

| N-Methyl-2-pyrrolidone | NMP |

| Piperidine | - |

| Isatin | - |

Contributions to Drug Discovery and Combinatorial Chemistry

Employment as a Key Building Block for Novel Pharmaceutical Scaffolds

The structure of Fmoc-3-amino-4-chlorobenzoic acid is predisposed for its role as a foundational element in creating new molecular scaffolds. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine is stable under a variety of reaction conditions but can be readily removed, typically with a base like piperidine (B6355638), allowing for sequential chemical modifications. This feature is central to its use in solid-phase synthesis, a cornerstone of modern combinatorial chemistry. bham.ac.uk

The true power of this compound lies in its capacity for systematic diversification. Chemists can exploit its three key features—the carboxylic acid, the protected amine, and the aromatic ring—to generate large libraries of related compounds.

Amide Bond Formation: The carboxylic acid group serves as a handle for coupling with a wide array of primary and secondary amines, creating a diverse set of amide derivatives.

Amine Derivatization: Following Fmoc deprotection, the newly exposed amine can be acylated, alkylated, or used in other nitrogen-based chemical reactions to introduce another point of diversity.

Aromatic Ring Modification: The chloro- and amino-substituents on the benzene (B151609) ring influence its electronic properties and can direct further substitutions or participate in cross-coupling reactions, although this is a less common initial diversification strategy.

A prime example of this strategy is in the solid-phase synthesis of benzodiazepines, a class of therapeutically important compounds. google.com In a process analogous to that described by Ellman, a 2-aminobenzophenone (B122507) derivative can be anchored to a solid support. An Fmoc-protected amino acid, such as this compound, can then be coupled to this structure. Subsequent deprotection of the Fmoc group and cyclization yields the benzodiazepine (B76468) core, with the chloro-substituted benzoic acid portion forming a key part of the final scaffold. google.com This method allows for multiple points of variation, leading to a large library of distinct benzodiazepine analogs. google.com

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules. researchgate.net These "libraries" are then subjected to high-throughput screening (HTS) to identify compounds with desired biological activity. This compound is ideally suited for this purpose. Its compatibility with automated solid-phase synthesis allows for the efficient and parallel production of thousands of compounds. google.com

The process often involves:

Attaching the building block to a solid support resin via its carboxylic acid.

Removing the Fmoc protecting group.

Reacting the free amine with a diverse set of reagents (e.g., carboxylic acids, sulfonyl chlorides).

Cleaving the final products from the resin for screening.

This systematic approach, often using "split-pool" synthesis techniques, enables the exploration of vast chemical space around the core 3-amino-4-chlorobenzoic acid scaffold. bham.ac.uk

Role in Diversity-Oriented Synthesis (DOS) Initiatives

Diversity-Oriented Synthesis (DOS) is a strategy that aims to create collections of structurally diverse and complex molecules, often resembling natural products, from simple starting materials. souralgroup.comfrontiersin.org This approach contrasts with target-oriented synthesis by prioritizing structural novelty to explore new areas of chemical space and potentially identify unprecedented biological activities. souralgroup.com

Amino acids and their derivatives are valuable building blocks in DOS because of their inherent chirality and functionality. frontiersin.orgrsc.org this compound fits perfectly within this paradigm. It can be used to generate not just linear or simple cyclic structures, but complex, three-dimensional scaffolds through carefully designed reaction sequences. For instance, the functionalities can be used in intramolecular reactions to form heterocyclic systems like benzodiazepines or other fused ring structures, which are prevalent in medicinally active compounds. bham.ac.ukgoogle.com The goal of DOS is to efficiently produce a wide range of distinct molecular skeletons, and the strategic placement of reactive sites in this building block facilitates this goal. souralgroup.com

Strategic Incorporation into Lead Compound Generation and Optimization Processes

Once a "hit" compound is identified from HTS, the process of lead optimization begins. This involves synthesizing analogs of the hit to improve properties like potency, selectivity, and pharmacokinetic profile. The substituted benzoic acid motif is a common feature in many biologically active molecules. nih.gov

This compound can be strategically incorporated to:

Probe Structure-Activity Relationships (SAR): By creating a series of analogs where the position of the chloro and amino groups are varied, chemists can understand the structural requirements for biological activity. For example, research on inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 utilized a 2,5-substituted benzoic acid core to explore SAR, demonstrating that the benzoic acid group was crucial for forming a key hydrogen bond with an arginine residue in the protein's binding pocket. nih.gov

Introduce Favorable Properties: The chlorine atom can enhance binding affinity through halogen bonding or by modulating the compound's lipophilicity and metabolic stability. The amino group provides a site for introducing polar functionality to improve solubility or to form specific interactions with the biological target.

The table below illustrates how modifications to a core benzoic acid scaffold can significantly impact biological activity, using Mcl-1/Bfl-1 inhibitors as an example. nih.gov

| Compound | R¹ Substituent | R² Substituent | Mcl-1 Ki (μM) | Bfl-1 Ki (μM) |

| 1 | 5-phenethylthio | 2-phenylsulfonamide | 0.21 | 0.23 |

| 2 | H | 2-phenylsulfonamide | 6.7 | 14.0 |

| 24 | 5-(4-chlorophenethyl)thio | 2-(4-chlorophenyl)sulfonamide | 0.014 | 0.015 |

| Data derived from structure-activity relationship studies on 2,5-substituted benzoic acid inhibitors. nih.gov |

This data clearly shows that substituents on the benzoic acid ring are critical for potent inhibition, with the removal of the phenethylthio group in compound 2 leading to a dramatic loss of activity. nih.gov

Mechanism-Based Design Approaches Leveraging Substituted Benzoic Acid Analogs in Enzyme Inhibition

Many drugs function by inhibiting enzymes. youtube.com Mechanism-based design involves creating molecules that specifically interact with an enzyme's active site based on its known structure and catalytic mechanism. Substituted benzoic acids are frequently used in this approach. The carboxylic acid can mimic the substrate's carboxylate group or form critical hydrogen or ionic bonds with active site residues, such as arginine or lysine. nih.govnih.gov

For example, in the development of carbonic anhydrase inhibitors, researchers designed molecules where a benzoic acid group served as a bioisosteric replacement for a sulfonamide moiety, a known zinc-binding group in this class of inhibitors. nih.gov The goal was for the carboxylic acid to coordinate with the zinc ion in the enzyme's active site. Similarly, in the design of inhibitors for the anti-apoptotic protein Mcl-1, the benzoic acid core was specifically chosen to preserve and enhance a crucial hydrogen bond with an arginine residue (Arg263). nih.gov The strategic placement of the chloro and amino groups on the this compound building block allows for the fine-tuning of these interactions and the orientation of other parts of the molecule to maximize binding affinity and selectivity. nih.gov

Bioconjugation and Functional Probe Development

The chemical compound Fmoc-3-amino-4-chlorobenzoic acid serves as a specialized building block in the fields of bioconjugation and material science. Its structure, which combines a fluorenylmethoxycarbonyl (Fmoc) protected amine, a reactive carboxylic acid, and a halogenated aromatic ring, provides a versatile platform for the synthesis of complex molecular architectures. The Fmoc group is crucial for orthogonal protection strategies, primarily in solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled assembly of peptides and other oligomers.

Advanced Organic Transformations and Derivatization Research

Exploration of Functionalization Reactions Beyond Canonical Amide Bond Formation

While the formation of amide bonds is the most prevalent reaction involving Fmoc-3-amino-4-chlorobenzoic acid, its structural features offer opportunities for a broader range of chemical transformations. The presence of the carboxylic acid, the Fmoc-protected amine, and the substituted aromatic ring allows for diverse reactivity.

One area of exploration is the transformation of the carboxylic acid moiety into other functional groups. For instance, reduction of the carboxylic acid can yield the corresponding alcohol, Fmoc-(3-amino-4-chlorophenyl)methanol. This transformation can be achieved using reagents like borane-tetrahydrofuran (B86392) complex or by conversion to an activated ester followed by reduction with a milder reducing agent such as sodium borohydride. thieme-connect.com This alcohol derivative can then serve as a precursor for further reactions, including etherification or oxidation to the corresponding aldehyde.

Another avenue of research involves leveraging the reactivity of the aromatic ring itself. The presence of the chloro and Fmoc-amino substituents influences the electron density of the ring, making it amenable to various electrophilic and nucleophilic aromatic substitution reactions, which will be discussed in more detail in the following section.

Furthermore, the isocyanate group, which can be generated from the carboxylic acid via a Curtius rearrangement, opens up possibilities for the synthesis of ureas and carbamates, moving significantly beyond standard peptide linkages.

Regioselective Chemical Modifications of the Aromatic Ring and Its Substituents

The regioselectivity of reactions on the aromatic ring of this compound is governed by the directing effects of its three substituents: the carboxylic acid, the Fmoc-protected amino group, and the chlorine atom. The Fmoc-amino group is a strong activating group and an ortho-, para-director, while the carboxylic acid is a deactivating meta-director, and the chlorine atom is a deactivating ortho-, para-director.

This interplay of directing effects dictates the position of subsequent chemical modifications. For electrophilic aromatic substitution reactions, such as nitration or halogenation, the incoming electrophile is most likely to attack the position ortho to the strongly activating Fmoc-amino group and meta to the deactivating carboxylic acid. This would favor substitution at the C6 position.

Conversely, nucleophilic aromatic substitution (SNAr) reactions are also a key area of investigation. The chlorine atom, activated by the electron-withdrawing carboxylic acid group, can be displaced by various nucleophiles. The regioselectivity of such reactions is a subject of ongoing research, with the potential to introduce a wide array of functional groups at the C4 position. nih.gov The success of such substitutions often depends on the nature of the nucleophile and the reaction conditions.

The following table summarizes the expected regiochemical outcomes for various transformations on the aromatic ring:

| Reaction Type | Reagents | Expected Major Product(s) |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Fmoc-3-amino-4-chloro-6-nitrobenzoic acid |

| Electrophilic Bromination | Br₂/FeBr₃ | Fmoc-3-amino-4-chloro-6-bromobenzoic acid |

| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, R₂N⁻) | Fmoc-3-amino-4-(nucleophile)benzoic acid |

Investigating Supramolecular Assemblies and Interactions of Closely Related Substituted Benzoic Acid Structures

The ability of substituted benzoic acids to form well-defined supramolecular assemblies through non-covalent interactions is a field of significant interest. nih.govrsc.orgrsc.orguiowa.eduresearchgate.net While specific studies on this compound are limited, the behavior of closely related halobenzoic acids provides valuable insights into its potential for self-assembly and co-crystallization.

The primary interactions governing the supramolecular chemistry of these molecules are hydrogen bonding and halogen bonding. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, often leading to the formation of dimeric structures through O-H···O hydrogen bonds. nih.gov The Fmoc group, with its aromatic fluorenyl system, can participate in π-π stacking interactions, further stabilizing the supramolecular architecture.

The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms such as oxygen or nitrogen on neighboring molecules. nih.gov These halogen bonds, in concert with hydrogen bonds and π-stacking, can direct the formation of complex one-, two-, and even three-dimensional networks. rsc.orguiowa.edu The interplay of these various non-covalent forces is crucial in crystal engineering, allowing for the design of materials with specific solid-state properties.

The table below outlines the key non-covalent interactions that are expected to influence the supramolecular assembly of this compound and its derivatives.

| Interaction Type | Participating Functional Groups | Potential Supramolecular Motifs |

| Hydrogen Bonding | Carboxylic acid (O-H···O), Amine (N-H···O) | Dimers, chains, sheets |

| Halogen Bonding | Chlorine (C-Cl···O/N) | Chains, networks |

| π-π Stacking | Fluorenyl group, Benzene (B151609) ring | Stacked columns, layered structures |

Stereochemical Considerations in the Synthesis and Reactivity of Derivatives

While 3-aminobenzoic acid itself is achiral, the introduction of chirality through derivatization necessitates careful consideration of stereochemistry. The Fmoc protecting group is known to be stable under a wide range of reaction conditions, which helps in preserving the stereochemical integrity of chiral centers introduced elsewhere in the molecule. organic-chemistry.org

A key concern in peptide synthesis and related transformations is the potential for racemization at the α-carbon of amino acid residues, particularly during activation of the carboxylic acid for coupling reactions. mdpi.com While the parent molecule does not have a chiral center at the position corresponding to an amino acid's α-carbon, derivatization could introduce one. For example, if the amino group were part of a larger, chiral fragment, the reaction conditions for subsequent transformations would need to be carefully controlled to prevent epimerization. mdpi.com

The use of modern coupling reagents and optimized reaction protocols is crucial to minimize the risk of racemization. nih.gov Furthermore, the stereochemical outcome of reactions on derivatives of this compound can be influenced by the existing stereocenters within the molecule, leading to diastereoselective transformations. The study of such stereochemical effects is an active area of research, aiming to develop highly selective synthetic methodologies.

Analytical Methodologies for Research Applications

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Spectroscopic methods are indispensable for confirming the chemical structure of Fmoc-3-amino-4-chlorobenzoic acid and the products derived from it. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used. For derivatives synthesized from this compound, such as its amides formed by coupling with other amino acids, NMR provides characteristic signals that confirm the successful incorporation of the building block. For instance, in related Fmoc-amino acid-diaminobenzoic acid derivatives, the aromatic protons of the diaminobenzoic acid moiety and the distinct protons of the Fmoc protecting group show predictable chemical shifts. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and its fragments, confirming its identity. Techniques like Electrospray Ionization (ESI) are common. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule with great confidence. nih.gov For example, the analysis of various Fmoc-amino acid-diaminobenzoic acid derivatives consistently shows the expected molecular ion peak ([M+H]⁺), confirming their successful synthesis. nih.gov

Infrared (IR) Spectroscopy helps in identifying the functional groups present in the molecule. The spectrum of an Fmoc-protected amino acid like this compound would exhibit characteristic absorption bands for the N-H bond of the amide, the C=O stretching of the carbamate (B1207046) and the carboxylic acid, and the aromatic C-H bonds.

Below is a table summarizing typical spectroscopic data for compounds structurally related to this compound, demonstrating the application of these techniques.

| Spectroscopic Data for Related Fmoc-Amino Acid-Dbz-OH Derivatives |

| Compound |

| --- |

| Fmoc-Ala-Dbz-OH |

| Fmoc-Val-Dbz-OH |

| Fmoc-Leu-Dbz-OH |

| Fmoc-Phe-Dbz-OH |

| Data sourced from a study on 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids (Dbz), which are structurally analogous to derivatives of this compound. nih.gov |

Chromatographic Methods for Purity Assessment and Isolation of Reaction Intermediates and Products

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the purity of this compound and its reaction products. google.com Reversed-phase HPLC, often using a C18 column, is typically employed. acs.org The method allows for the separation of components in a mixture, and the purity is determined by comparing the peak area of the product to the total area of all peaks in the chromatogram. Analytical HPLC is used to monitor the progress of a reaction, while preparative HPLC can be used to purify larger quantities of the final product. google.comacs.org

Thin-Layer Chromatography (TLC) offers a rapid and simple method for monitoring reactions and checking the purity of fractions during purification. google.com For example, in solid-phase synthesis, TLC can be used to ensure that residual reactants or byproducts are completely removed by washing cycles. google.com The components are visualized typically under UV light, which is effective due to the UV-active fluorenyl group in the Fmoc moiety. google.com

Flash Column Chromatography is another technique used for the purification of synthetic products. For example, in the synthesis of related compounds, flash chromatography on silica (B1680970) gel is used to isolate the desired product from the reaction mixture. google.com

In many syntheses involving Fmoc-protected amino acids, purification can also be achieved through non-chromatographic methods like precipitation . By carefully choosing solvents, the desired product can often be precipitated from the reaction mixture, leaving impurities in the solution. nih.govacs.org

Quantitative Analytical Protocols for Monitoring Reaction Progress and Yield in Complex Syntheses

Quantitative analysis is critical for determining the efficiency of synthetic steps, calculating yields, and understanding reaction kinetics.

UV-Visible Spectrophotometry provides a straightforward and widely used method for quantifying compounds containing the Fmoc group. The Fmoc group has a strong UV absorbance, and its cleavage with a base like piperidine (B6355638) releases dibenzofulvene (DBF). acs.org DBF has a characteristic UV absorbance maximum, and its concentration can be measured spectrophotometrically. This method is stoichiometric, meaning the concentration of the cleaved DBF is equivalent to the initial concentration of the Fmoc-containing compound. acs.org It is a standard protocol in solid-phase peptide synthesis (SPPS) to quantify the loading of the first amino acid onto the resin and to monitor the completion of coupling reactions. acs.org

HPLC-based quantification is also a powerful tool. By creating a standard curve with known concentrations of the pure compound, the concentration and yield of a synthetic product in a crude reaction mixture can be accurately determined from its peak area in the HPLC chromatogram. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is extremely sensitive and specific. In complex syntheses, LC-MS can be used to monitor the disappearance of starting materials and the appearance of the desired product. lu.se By using multiple reaction monitoring (MRM) with tandem mass spectrometry (MS/MS), it is possible to achieve very low limits of detection and precise quantification, even in complex biological matrices. nih.gov This is particularly useful when this compound is incorporated into larger peptides or probes for biological assays. nih.gov

| Analytical Method | Application in Synthesis | Principle |

| UV-Visible Spectrophotometry | Quantifying Fmoc-loading on solid support; Monitoring deprotection | Measurement of dibenzofulvene released upon base-catalyzed cleavage of the Fmoc group. acs.org |

| HPLC | Determining product purity and calculating reaction yield | Separation of components followed by quantification based on peak area relative to a standard or total peak area. google.comacs.org |

| LC-MS/MS | Monitoring reaction progress; Quantifying products in complex mixtures | Separation by LC followed by mass-specific detection and fragmentation, allowing for highly selective and sensitive quantification. lu.senih.gov |

| TLC | Qualitative monitoring of reaction completion and purity of fractions | Separation on a plate, with UV visualization to quickly assess the presence of starting materials and products. google.com |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Fmoc-3-amino-4-chlorobenzoic Acid

Current research is focused on developing more efficient and environmentally friendly methods for synthesizing this compound and related compounds. Traditional synthetic routes can be multi-step processes with moderate yields. researchgate.net Innovations in this area aim to reduce waste, improve efficiency, and utilize greener reagents and solvents.

Key Research Findings:

Greener Protecting Groups: A significant advancement in sustainable peptide synthesis involves the use of water-compatible protecting groups like the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group. This enables solid-phase peptide synthesis to be conducted in aqueous conditions, reducing the reliance on hazardous organic solvents. nih.gov

Catalyst-Free Reactions: Environmentally friendly methods for the Fmoc protection of amines and amino acids in aqueous media are being developed. These catalyst-free conditions offer high yields and excellent chemoselectivity, aligning with the principles of green chemistry. researchgate.net

Efficient Synthesis of Precursors: Methods for synthesizing precursors like 3-amino-4-chlorobenzoic acid are also being optimized. For instance, a synthesis method for 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide from 3-nitro-4-chlorobenzoic acid boasts a simplified procedure and a high yield of up to 96.5%. google.com

Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages |

| Traditional Synthesis | Multi-step process, use of organic solvents | Established procedures |

| Green Chemistry Approaches | Use of aqueous media, catalyst-free reactions, water-compatible protecting groups | Environmentally friendly, high yields, reduced waste |

| Optimized Precursor Synthesis | Simplified procedures, high-yield reactions | Increased efficiency, shorter production cycles |

Expansion into Uncharted Domains of Chemical Biology and Materials Science

The unique properties of this compound make it a promising candidate for applications beyond its traditional use in peptide synthesis. Its expansion into chemical biology and materials science is an active area of research.

Chemical Biology:

Bioconjugation: This compound can be used in bioconjugation to link biomolecules with drugs or imaging agents, potentially enhancing the specificity and efficacy of therapeutics. chemimpex.com

Neuroscience Research: Its structural characteristics make it a valuable tool in studies of neurotransmitter systems, aiding in the understanding of neurological disorders. chemimpex.com

Peptidomimetics: As a building block for peptidomimetics, it can be used to create novel structures that mimic natural peptides but with enhanced stability or activity. researchgate.net

Materials Science:

Functionalized Surfaces: this compound can be utilized to create functionalized surfaces that interact with biological systems. chemimpex.com

Supramolecular Gels: Fmoc-protected amino acids are excellent building blocks for self-assembling supramolecular gels. These materials have potential applications in tissue engineering and drug delivery due to their ability to mimic the extracellular matrix. nih.gov

Biomaterial Quantification: The Fmoc group itself provides a convenient method for quantifying synthetic peptide concentrations on a variety of biomaterials, which is crucial for the development and quality control of peptide-functionalized materials. acs.org

Application of Computational Chemistry for Rational Design and Reactivity Prediction

Computational chemistry is becoming an indispensable tool for designing new molecules and predicting their properties. For this compound, computational methods can accelerate the discovery of new applications.

Predicting Reactive Sites: Molecular electrostatic potential (MEP) analysis can be used to predict the reactive sites of a molecule, guiding its use in chemical reactions. mdpi.com

Understanding Non-Covalent Interactions: Density Functional Theory (DFT) calculations are employed to study and understand the non-covalent interactions that govern the formation of supramolecular assemblies. mdpi.com

Drug Discovery: Computational approaches are used in drug discovery to design and screen molecular probes, potentially including derivatives of this compound, to identify new drug candidates. google.com

Table 2: Computational Tools and Their Applications

| Computational Tool | Application |

| Molecular Electrostatic Potential (MEP) | Prediction of reactive sites for chemical reactions. mdpi.com |

| Density Functional Theory (DFT) | Understanding non-covalent interactions in supramolecular structures. mdpi.com |

| In Silico Screening | Virtual screening of compound libraries for drug discovery. google.com |

Exploration of Next-Generation Applications in Advanced Chemical Systems and Biomedical Sciences

The unique combination of a protected amino acid and a halogenated aromatic ring in this compound positions it for use in sophisticated chemical and biomedical applications.

Novel Inhibitors: The core structure can be incorporated into peptidyl enzyme inhibitors. For example, peptidyl benzyl (B1604629) ketones have been investigated as potential inhibitors for serine proteases like Factor VIIa. dtu.dk

Advanced Drug Delivery: As a component of self-assembling hydrogels, it can contribute to the development of advanced drug delivery systems that offer controlled release and biocompatibility. nih.gov

Bioactive Peptides: It serves as a crucial building block in the synthesis of complex bioactive peptides with significant pharmacological properties, with potential applications in oncology and neurology. chemimpex.com

Labeled Peptides for Imaging: The structure can be incorporated into linkers for attaching imaging agents to peptides, such as those used in targeting gastrin-releasing peptide receptors for cancer imaging.

Q & A

Basic: What are the standard protocols for synthesizing and purifying Fmoc-3-amino-4-chlorobenzoic acid in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

this compound is typically synthesized via Fmoc-protected amino acid coupling protocols. Key steps include:

- Activation : Use coupling reagents such as HBTU/HOBt or DIC/Oxyma in DMF to activate the carboxyl group .

- Deprotection : Remove the Fmoc group using 20% piperidine in DMF, followed by thorough washing with DMF and DCM to eliminate byproducts .

- Purification : Post-synthesis, reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) is recommended. Monitor purity via LC-MS and confirm structural integrity using -NMR (DMSO-d6 or CDCl3) and -NMR .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Chromatography : Use HPLC (C18 column, 5–95% acetonitrile/water gradient over 20 min) to assess purity. Retention times and UV absorption (λ = 265–280 nm) are critical for identification .

- Spectroscopy :

Advanced: How can researchers troubleshoot low coupling efficiency during SPPS when using this compound?

Methodological Answer:

Low coupling efficiency may arise from steric hindrance due to the chloro substituent. Mitigation strategies include:

- Extended Coupling Time : Increase reaction time to 2–4 hours.

- Double Coupling : Repeat the coupling step with fresh reagents.

- Microwave-Assisted Synthesis : Apply controlled microwave heating (50–60°C) to enhance reaction kinetics .

- Monitoring : Use Kaiser or chloranil tests to verify free amine availability after each coupling cycle .

Advanced: How can X-ray crystallography resolve structural ambiguities in Fmoc-protected derivatives like this compound?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve electron density maps for the chloro and Fmoc groups.

- Refinement : Employ SHELXL ( ) to model disordered regions. Constraints for the Fmoc group (e.g., planar aromatic rings) and isotropic displacement parameters for chlorine improve refinement stability.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury for intermolecular interactions .

Advanced: What strategies are effective for managing halogenated byproducts during synthesis?

Methodological Answer:

- Byproduct Identification : Use LC-MS to detect halogenated impurities (e.g., dehalogenated analogs).

- Purification : Optimize flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures to isolate the target compound .

- Waste Handling : Segregate halogenated waste in labeled containers and neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can the stability of this compound under varying storage conditions be systematically evaluated?

Methodological Answer:

- Accelerated Degradation Studies :

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (typically >150°C for Fmoc derivatives).

- Light Sensitivity : Store samples in amber vials and compare NMR spectra before/after UV exposure (254 nm, 24 hrs).

- Humidity Tests : Monitor weight gain in desiccators with controlled humidity (20–80% RH) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation of fine particles.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers reconcile conflicting spectroscopic data for this compound across studies?

Methodological Answer:

- Data Normalization : Calibrate instruments using certified reference standards (e.g., USP-grade benzoic acid).

- Solvent Effects : Compare NMR data in identical solvents (e.g., DMSO-d6 vs. CDCl3 shifts δ ±0.2 ppm).

- Collaborative Validation : Share raw data (FID files) via platforms like Zenodo for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.